molecular formula C20H21N3O B6421080 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887883-90-1

2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No. B6421080
CAS RN: 887883-90-1
M. Wt: 319.4 g/mol
InChI Key: XJHLSZKLIKNGSK-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Advantages and Limitations for Lab Experiments

The advantages of using MBPD in laboratory experiments include its high yield and low cost. In addition, MBPD is a stable compound, making it ideal for use in long-term experiments. The main limitation of using MBPD in laboratory experiments is its lack of specificity, as it can interact with a variety of enzymes and receptors.

Future Directions

The future of MBPD research is promising. One potential future direction is the development of MBPD-based drugs for the treatment of various types of cancer. In addition, MBPD could be used to develop drugs for the treatment of bacterial infections, as well as drugs that target cytochrome P450 enzymes. Furthermore, MBPD could be used to develop drugs that target specific receptors, such as those involved in the regulation of inflammation and pain. Finally, MBPD could be used to develop new drugs that target novel targets, such as those involved in the regulation of metabolic processes.

Synthesis Methods

The synthesis of MBPD is a multi-step process that involves the reaction of 4-methylbenzaldehyde with piperidine in the presence of a base. This process is known as a nucleophilic aromatic substitution reaction and is used to form the benzodiazole core. The reaction is typically carried out in anhydrous ethanol as the reaction solvent and yields MBPD in high yields.

Scientific Research Applications

MBPD has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology due to its potential applications in drug discovery and development. It has been found to possess interesting pharmacological properties, such as anti-cancer, anti-inflammatory, and anti-bacterial activities. MBPD has also been studied as a potential inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing various drugs in the body. In addition, MBPD has been found to possess anti-tumor activity, and has been studied as a potential therapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-6-8-16(9-7-14)20(24)23-12-10-15(11-13-23)19-21-17-4-2-3-5-18(17)22-19/h2-9,15H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHLSZKLIKNGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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